molecular formula C18H27N3O3 B15057970 tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B15057970
M. Wt: 333.4 g/mol
InChI Key: JCVNFXXVVABWPD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H27N3O3 . This compound is often used in research and development due to its unique structure, which includes a piperazine ring substituted with a pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety. The tert-butyl group is then added to protect the carboxylate functionality. The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its piperazine ring is a common motif in many pharmaceuticals, and the pyridine derivative can interact with biological targets, making it a candidate for drug discovery .

Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, while the pyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison: While these compounds share the piperazine ring and tert-butyl group, they differ in the substituents attached to the piperazine ring. These differences can lead to variations in their chemical reactivity and biological activity. For example, tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate has an ethoxy group, which can influence its solubility and reactivity compared to tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical modifications, making it a valuable tool in research and development.

Biological Activity

tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate is a compound belonging to the piperazine class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 270.30 g/mol
  • CAS Number: Not specified in the search results.

Neuropharmacological Effects

Piperazine derivatives are known for their diverse neuropharmacological activities. Research indicates that compounds in this class can exhibit antidepressant and anxiolytic properties. For instance, studies involving similar piperazine structures have demonstrated their efficacy in modulating serotonergic pathways, which are crucial for mood regulation.

  • Antidepressant Activity:
    • A study on a related piperazine compound showed significant antidepressant-like effects in mice, as evidenced by reduced immobility in forced swimming tests (FST) and tail suspension tests (TST) . These effects were linked to interactions with the serotonergic system, particularly through the 5-HT1A receptor.
  • Anxiolytic Activity:
    • The same study indicated that the compound increased time spent in the center of an open field test (OFT), suggesting reduced anxiety levels. This anxiolytic effect was confirmed by elevated plus maze (EPM) tests, where treatment with the compound led to increased exploratory behavior .

Study on Piperazine Derivatives

In a comparative study of various piperazine derivatives, including those structurally similar to this compound, researchers found that modifications in the pyridine ring significantly influenced biological activity. The introduction of propionyl groups enhanced binding affinity to serotonin receptors, suggesting a pathway for developing more potent antidepressants .

The biological activity of this compound likely involves:

  • Serotonergic Modulation: By interacting with serotonin receptors, this compound may enhance serotonergic neurotransmission, contributing to its antidepressant and anxiolytic effects.
  • Dopaminergic Pathways: Some studies suggest potential interactions with dopaminergic systems, which could further influence mood and anxiety levels.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsMechanism of ActionReference
AntidepressantReduced immobility in FST and TSTSerotonin receptor modulation
AnxiolyticIncreased center time in OFTEnhanced exploratory behavior
General NeuromodulationPotential interaction with dopamine pathwaysDopaminergic modulation

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 4-(3-methyl-5-propanoylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12H,6-10H2,1-5H3

InChI Key

JCVNFXXVVABWPD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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